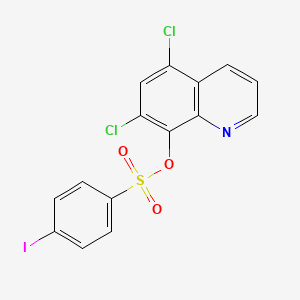![molecular formula C15H23N3OS B5142607 N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as A-331440, is a synthetic compound that has gained attention due to its potential therapeutic properties. This compound belongs to the class of thioureas and has been extensively studied for its biological properties.
Mechanism of Action
The exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the activity of Janus kinase 2 (JAK2), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce tumor growth and metastasis in animal models of cancer. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its high purity and stability. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays and experiments.
Future Directions
There are several future directions for research related to N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of interest is the development of more potent and selective inhibitors of PTP1B and JAK2. Another area of interest is the investigation of the potential use of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in the treatment of other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea and its potential side effects.
Synthesis Methods
The synthesis of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 4-methylphenyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is carried out in anhydrous toluene at reflux temperature for 24 hours. The product is then purified by column chromatography to obtain N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in high yield and purity.
Scientific Research Applications
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-13-3-5-14(6-4-13)17-15(20)16-7-2-8-18-9-11-19-12-10-18/h3-6H,2,7-12H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGWQQCVJXPKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
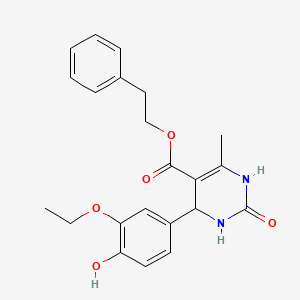
![2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5142576.png)
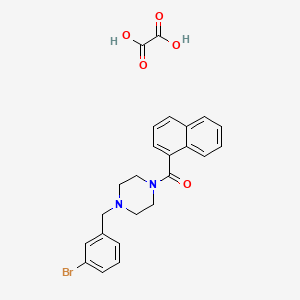
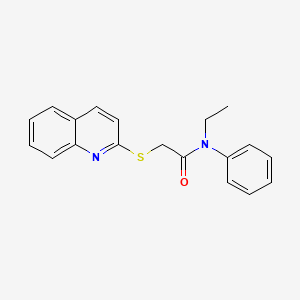
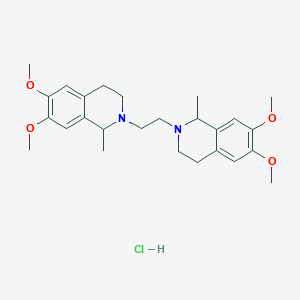
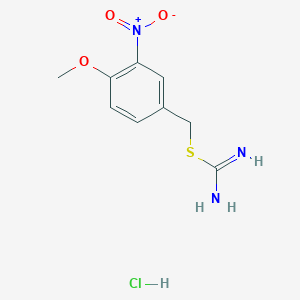
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
